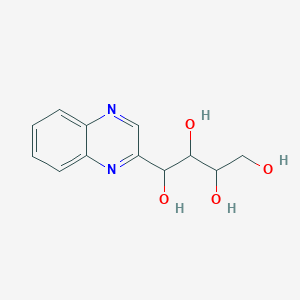

1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

説明

Contextualizing Quinoxaline (B1680401) Derivatives in Medicinal Chemistry and Pharmaceutical Development

Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, serves as a privileged scaffold in medicinal chemistry. wisdomlib.orgpulsus.comresearchgate.net The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring provide a unique electronic and structural framework that allows for diverse interactions with biological targets. pulsus.comopenaccessjournals.com Consequently, quinoxaline derivatives have been extensively investigated and have demonstrated a remarkably broad spectrum of pharmacological activities.

These activities include, but are not limited to, anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antimalarial properties. wisdomlib.orgmdpi.com The versatility of the quinoxaline core is underscored by its presence in several commercially available drugs, highlighting its clinical significance. The development of novel quinoxaline derivatives continues to be an active area of research, with scientists exploring new substitution patterns to enhance potency and selectivity for various therapeutic targets. mdpi.comnih.gov The core structure's ability to be readily functionalized allows for the fine-tuning of its physicochemical and biological properties, making it an attractive starting point for drug discovery programs. pulsus.com

Significance of the Butanetetrol Moiety in Quinoxaline Chemistry

The butanetetrol moiety, a four-carbon chain with four hydroxyl groups, introduces a significant element of hydrophilicity and chirality to the quinoxaline scaffold. Polyhydroxylated chains, such as the one found in 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, are known to be crucial components of many biologically active molecules, including carbohydrates and some natural products. ncert.nic.in The stereochemistry of the hydroxyl groups on the butanetetrol chain can lead to a variety of diastereomers, each with potentially distinct biological activities and metabolic fates.

In the context of medicinal chemistry, the addition of a polyhydroxylated moiety like butanetetrol can influence a molecule's solubility, membrane permeability, and interactions with biological macromolecules. ncert.nic.in The hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes and receptors. While specific studies on the butanetetrol moiety's role in quinoxaline chemistry are limited, its presence suggests potential applications in areas where aqueous solubility and specific stereochemical interactions are paramount. For instance, such derivatives could be explored for their potential as enzyme inhibitors or as probes for biological systems.

Current State of Research on this compound: An Overview

Direct and extensive research on this compound is currently limited. However, existing literature provides some crucial insights into its identity and potential areas of interest. It has been identified as an endogenous metabolite, suggesting its formation within biological systems. medchemexpress.com This finding is significant as it implies the existence of metabolic pathways that can produce this specific quinoxaline derivative.

Furthermore, a notable piece of research has demonstrated that a molecularly imprinted polymer (P-1) exhibits affinity for this compound. medchemexpress.com Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. The successful creation of an imprinted polymer for this compound indicates that it possesses a stable and defined three-dimensional structure that can be recognized with high specificity. This opens up possibilities for the development of selective sensors, purification methods, and analytical tools for this and related compounds.

Research Gaps and Future Directions for this compound Studies

The current body of knowledge on this compound is marked by several significant gaps, which in turn present numerous opportunities for future research.

Synthesis and Characterization: A primary research gap is the lack of a reported, dedicated synthetic route for this compound. Developing a robust and stereocontrolled synthesis would be a critical first step to enable further biological and pharmacological evaluation. This would involve exploring various synthetic strategies, potentially starting from quinoxaline precursors and a suitable four-carbon sugar or a chiral building block.

Biological Activity Screening: Given the wide range of biological activities exhibited by quinoxaline derivatives, a comprehensive screening of this compound for various pharmacological effects is warranted. wisdomlib.orgmdpi.com Its endogenous nature suggests it may play a role in normal physiological processes or in the pathology of certain diseases. Investigating its potential anticancer, antimicrobial, and antiviral activities, among others, could reveal novel therapeutic applications.

Metabolic Pathway Elucidation: As an identified endogenous metabolite, a key area for future research is the elucidation of the metabolic pathway responsible for its formation. medchemexpress.com Identifying the precursor molecules and the enzymes involved would provide valuable insights into its biological role and potential for regulation.

Development of Analytical Tools: Building upon the initial finding of an imprinted polymer with affinity for the compound, further development of selective analytical methods is crucial. medchemexpress.com This could include the creation of highly sensitive and specific assays for its detection and quantification in biological samples, which would be instrumental in studying its metabolism and distribution.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-quinoxalin-2-ylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOHSLKLTQNYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293583 | |

| Record name | 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80840-09-1 | |

| Record name | 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80840-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 90835 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080840091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80840-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Activities of 1 2 Quinoxalinyl 1,2,3,4 Butanetetrol

Broad Spectrum Biological Activities of Quinoxaline (B1680401) Derivatives Relevant to 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Quinoxaline, a fused bicyclic system composed of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry. researchgate.net The structural features of the quinoxaline ring system allow it to interact with a variety of biological targets, leading to a wide array of pharmacological effects. researchgate.net Consequently, quinoxaline derivatives have been extensively investigated and have shown significant promise in various therapeutic areas.

Anticancer and Antitumor Potential

Quinoxaline derivatives are widely recognized for their potent anticancer and antitumor activities. researchgate.netsapub.org These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. For instance, certain quinoxaline derivatives have been shown to act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis.

A novel quinazoline-containing 1,2,3-triazole derivative was synthesized to target VEGFR2 signaling for cancer treatment, demonstrating the therapeutic potential of related heterocyclic compounds. nih.gov Research into 2-aminoimidazole–linked quinoxaline Schiff bases identified several compounds with potent antiproliferative activity against HCT-116 and SKOV3 cancer cell lines. researchgate.net Another study highlighted a quinoxaline-based scaffold that exhibited broad-spectrum antiproliferative activity by inhibiting HDAC-6. researchgate.net

| Compound Class | Cancer Cell Lines | Observed Effect |

| 2-aminoimidazole–linked quinoxaline Schiff bases | HCT-116, SKOV3 | Potent antiproliferative activity researchgate.net |

| Quinoxaline-based scaffold | PC-3, HeLa, HCT-116, MCF-7 | Broad-spectrum antiproliferative activity via HDAC-6 inhibition researchgate.net |

| chemimpex.comresearchgate.netscbt.comtriazolo[4,3-a]quinoxaline derivatives | Melanoma cell lines | Cytotoxic activities mdpi.com |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antitubercular)

The quinoxaline scaffold is a cornerstone in the development of antimicrobial agents. Derivatives of quinoxaline have demonstrated efficacy against a wide range of pathogens, including bacteria, fungi, viruses, and mycobacteria. sapub.org Quinoxaline-1,4-di-N-oxide derivatives, for example, are well-documented for their antibacterial and antifungal properties. sapub.orgnih.gov

The antibacterial activity of quinoxaline 1,4-di-N-oxides (QdNOs) was first reported in 1943, and they have since been used in veterinary medicine to promote animal growth. nih.gov Furthermore, certain condensed quinoxalines have been shown to possess tuberculostatic activities. sapub.org The versatility of the quinoxaline ring has also been exploited in the synthesis of compounds with antiviral properties. researchgate.net

| Activity | Compound Class/Derivative | Pathogen(s) |

| Antibacterial | Quinoxaline-1,4-di-N-oxides, Nitroquinoxaline analogs | Gram-positive bacteria sapub.orgnih.govnih.gov |

| Antifungal | Quinoxaline-1,4-di-N-oxides | Various fungi sapub.org |

| Antiviral | chemimpex.comresearchgate.netscbt.comtriazolo[4,3-a]quinoxalines | Various viruses mdpi.com |

| Antitubercular | Condensed quinoxalines | Mycobacterium tuberculosis sapub.org |

Neuropharmacological Effects, Including Neurological Disorders

While direct neuropharmacological studies on this compound are not prominent, the parent quinoxaline structure is of significant interest in neuropharmacology. chemimpex.com Quinoxaline-dione derivatives, for instance, are utilized in the treatment of epilepsy and other neurodegenerative disorders. sapub.org The ability of the quinoxaline scaffold to interact with central nervous system targets suggests its potential for developing treatments for a range of neurological conditions. The compound this compound itself is noted for its potential in the synthesis of novel therapeutic agents for neurological disorders. chemimpex.com

Anti-inflammatory and Analgesic Properties

Quinoxaline derivatives have been reported to possess significant anti-inflammatory and analgesic activities. sapub.org A series of 5-alkyl-4-oxo-4,5-dihydro- chemimpex.comresearchgate.netscbt.comtriazolo[4,3-a]quinoxaline-1-carboxamide derivatives were designed and synthesized as novel anti-inflammatory agents. nih.gov One of these compounds, 5-(3,4,5-trimethoxybenzyl)-4-oxo-4,5-dihydro- chemimpex.comresearchgate.netscbt.comtriazolo[4,3-a]quinoxaline-1-carboxamide, demonstrated potent anti-inflammatory activity by reducing the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov Its mechanism of action involves the inhibition of COX-2 and iNOS and the downregulation of the mitogen-activated protein kinases (MAPK) signaling pathway. nih.gov

| Compound | Model | Key Findings |

| 5-(3,4,5-trimethoxybenzyl)-4-oxo-4,5-dihydro- chemimpex.comresearchgate.netscbt.comtriazolo[4,3-a]quinoxaline-1-carboxamide | RAW264.7 cells and in vivo acute inflammatory model | Reduced levels of NO, TNF-α, and IL-6; inhibited COX-2 and iNOS nih.gov |

Antiparasitic Activities (Antimalarial, Antileishmaniasis, Antiamoebic, Antitrypanosomiasis)

The therapeutic reach of quinoxaline derivatives extends to the treatment of parasitic diseases. Certain derivatives have shown promising activity against various parasites. For example, an antimalarial quinoxaline derivative from the Medicines for Malaria Venture (MMV) Malaria Box, MMV007204, has demonstrated promise against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov Furthermore, 2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline has been tested for its in vitro anti-amoebic activity against Entamoeba histolytica. sapub.org The broad antiparasitic potential of this chemical class underscores its importance in global health.

| Activity | Compound/Derivative | Parasite |

| Antischistosomal | MMV007204 (quinoxaline derivative) | Schistosoma mansoni nih.gov |

| Antiamoebic | 2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline | Entamoeba histolytica sapub.org |

Antioxidant Properties

Several studies have highlighted the antioxidant potential of quinoxaline derivatives. researchgate.net Antioxidants are crucial in combating oxidative stress, a condition implicated in numerous diseases. The ability of the quinoxaline scaffold to scavenge free radicals and modulate oxidative pathways contributes to its therapeutic profile. While specific antioxidant studies on this compound are lacking, the general antioxidant activity of the quinoxaline class suggests that this compound may also possess such properties.

Antidiabetic and α-Glucosidase/sPLA2 Inhibitory Activities

Quinoxaline derivatives have emerged as a promising class of compounds in the management of diabetes mellitus, primarily through their inhibitory effects on enzymes such as α-glucosidase and secretory phospholipase A2 (sPLA2). Inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine, delays the breakdown of carbohydrates, thereby reducing postprandial hyperglycemia. Elevated levels of sPLA2 are associated with inflammatory processes that can contribute to diabetic complications.

While specific studies on the antidiabetic and enzyme inhibitory activities of this compound are not extensively documented in publicly available literature, the broader family of quinoxaline derivatives has demonstrated significant potential in these areas. Research into various quinoxaline analogs has shown potent inhibitory effects on α-glucosidase and sPLA2, suggesting that the quinoxaline moiety is a key pharmacophore for these activities. The polyhydroxylated butanetetrol side chain of this compound introduces a hydrophilic character that could influence its interaction with the active sites of these enzymes.

Mechanisms of Action and Molecular Targets of this compound

The biological activities of this compound and its analogs are attributed to their interactions with various molecular targets, leading to the modulation of specific biological pathways.

Enzyme Inhibition Studies (e.g., sPLA2, α-glucosidase, peroxiredoxin-2, aldose reductase)

The primary mechanism through which quinoxaline derivatives exert their therapeutic effects is often through enzyme inhibition.

sPLA2 and α-Glucosidase Inhibition: As previously mentioned, the quinoxaline core is a recurring motif in inhibitors of sPLA2 and α-glucosidase. The nitrogen atoms within the pyrazine ring, along with the potential for various substitutions on the benzene ring, allow for diverse interactions with the amino acid residues in the active sites of these enzymes. For instance, hydrogen bonding and hydrophobic interactions are crucial for the binding and subsequent inhibition of these enzymes.

Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Quinoxaline derivatives have been investigated as potential aldose reductase inhibitors. The ability of the butanetetrol side chain to mimic the sugar substrate could potentially enhance the inhibitory activity of this compound against this enzyme.

Peroxiredoxin-2 Inhibition: While direct evidence for the inhibition of peroxiredoxin-2 by this compound is limited, other heterocyclic compounds have been shown to modulate the activity of this antioxidant enzyme. Further investigation would be necessary to determine if this specific quinoxaline derivative interacts with peroxiredoxins.

Modulation of Biological Pathways

By inhibiting key enzymes, this compound and its analogs can modulate critical biological pathways. Inhibition of α-glucosidase directly impacts carbohydrate metabolism, while the inhibition of sPLA2 can interfere with inflammatory signaling pathways by reducing the production of arachidonic acid and its downstream inflammatory mediators. The potential inhibition of aldose reductase would modulate the polyol pathway, mitigating the cellular damage associated with high glucose levels.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound Analogs

The biological activity of quinoxaline derivatives can be significantly altered by modifying their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Impact of Substitutions on the Quinoxaline Ring System

Substitutions on the quinoxaline ring system play a pivotal role in determining the pharmacological activity of its derivatives. nih.gov

Position of Substitution: The nature and position of substituents on the benzene portion of the quinoxaline ring can dramatically affect activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring system, influencing its binding affinity to target enzymes. For instance, in some series of quinoxaline-based inhibitors, the introduction of specific substituents at the C6 and C7 positions has been shown to enhance inhibitory potency.

The following table summarizes the general impact of substitutions on the quinoxaline ring based on studies of various quinoxaline derivatives.

| Position of Substitution | Type of Substituent | General Impact on Activity |

| C2 | Polyhydroxylated alkyl chain | Potentially enhances interaction with carbohydrate-binding enzymes |

| C3 | Small, polar groups | Can influence selectivity and potency |

| C6, C7 | Electron-donating/withdrawing groups | Modulates electronic properties and binding affinity |

Further detailed SAR studies on analogs of this compound are necessary to elucidate the precise structural requirements for optimal antidiabetic and enzyme inhibitory activities.

Role of the Butanetetrol Side Chain in Biological Efficacy and Selectivity

The biological activity of quinoxaline derivatives is significantly influenced by the nature of the substituents on the quinoxaline ring. While specific research on the direct impact of the 1,2,3,4-butanetetrol side chain on the biological efficacy and selectivity of this compound is not extensively documented in publicly available literature, general principles of medicinal chemistry and structure-activity relationship (SAR) studies on related compounds can offer valuable insights.

The butanetetrol moiety, a polyhydroxylated aliphatic chain, is expected to significantly increase the hydrophilicity of the parent quinoxaline molecule. This can have several implications for its biological activity:

Pharmacokinetics: Increased water solubility can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, higher hydrophilicity can lead to faster renal clearance and may limit penetration across lipophilic barriers such as the blood-brain barrier.

Selectivity: The presence and specific conformation of the polyol side chain could confer selectivity for certain biological targets over others. For instance, the spatial arrangement of the hydroxyl groups might mimic the structure of natural ligands, such as sugars, allowing the compound to interact with carbohydrate-binding proteins or enzymes involved in sugar metabolism.

In broader terms, the introduction of sugar-like moieties to bioactive scaffolds is a common strategy in drug design to modulate pharmacological properties. For instance, in some classes of anticancer and antiviral drugs, the glycosidic part of the molecule plays a critical role in cellular uptake and target recognition. While the butanetetrol side chain is not a sugar in the strictest sense, its polyhydroxy nature could impart similar functionalities.

Without direct experimental data, the precise contribution of the butanetetrol side chain to the biological efficacy and selectivity of this compound remains a matter of scientific postulation. Further research, including synthesis and biological evaluation of analogues with modified or absent butanetetrol chains, would be necessary to elucidate its specific role.

Table 1: Potential Contributions of the Butanetetrol Side Chain to Biological Activity

| Feature of Butanetetrol Side Chain | Potential Impact on Biological Activity |

| Polyhydroxylation | Increased hydrophilicity, potential for multiple hydrogen bond interactions. |

| Flexibility | Allows for conformational adaptation to various binding sites. |

| Chirality | Stereospecific interactions with biological targets, potentially leading to enantioselectivity in its effects. |

Conformational Analysis and Bioactive Conformations

The three-dimensional structure of a molecule is paramount in determining its interaction with biological macromolecules. Conformational analysis of this compound would involve identifying the stable, low-energy conformations of the molecule and, ideally, determining which of these conformations is responsible for its biological activity (the bioactive conformation).

The Quinoxaline Ring: The quinoxaline ring system is largely planar, although minor puckering can occur.

The Linkage: The bond connecting the butanetetrol chain to the quinoxaline ring also allows for rotation, further increasing the conformational flexibility of the molecule.

Computational methods, such as molecular mechanics and quantum chemistry calculations, could be employed to predict the preferred conformations of this compound in different environments (e.g., in a vacuum, in water, or in a simulated binding pocket). These studies would likely reveal that intramolecular hydrogen bonding between the hydroxyl groups of the butanetetrol chain plays a significant role in stabilizing certain conformations.

The identification of the bioactive conformation typically requires experimental data, such as X-ray crystallography of the compound bound to its biological target or structure-activity relationship data from a series of conformationally restricted analogues. In the absence of such data for this compound, any discussion of its bioactive conformation remains speculative.

Table 2: Key Rotatable Bonds Influencing the Conformation of this compound

| Bond | Description |

| C(quinoxaline)-C1(butanetetrol) | Determines the orientation of the side chain relative to the ring. |

| C1-C2, C2-C3, C3-C4 (butanetetrol) | Dictate the overall shape and hydroxyl group positioning of the side chain. |

Studies on Specific Bioactivities of this compound

Role as an Endogenous Metabolite and Interaction with Imprinted Polymers

There is currently no scientific evidence to suggest that this compound is an endogenous metabolite in any known biological system. It is a synthetic compound, and its presence in a biological system would likely be the result of external administration.

While direct studies on the interaction of this compound with molecularly imprinted polymers (MIPs) are not reported, the principles of molecular imprinting suggest that such polymers could be developed for the selective recognition and separation of this compound.

Molecularly imprinted polymers are synthetic polymers with tailor-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule. In this context, this compound could be used as the template molecule during the polymerization process.

The process would involve:

Complex Formation: The template molecule (this compound) would be allowed to form a complex with functional monomers in a suitable solvent. The hydroxyl and nitrogen functionalities of the template would likely interact with appropriate functional monomers via hydrogen bonding or other non-covalent interactions.

Polymerization: A cross-linking monomer would be added to polymerize around the template-monomer complex, creating a rigid polymer matrix.

Template Removal: The template molecule would then be extracted from the polymer, leaving behind cavities that are specifically shaped to rebind the template or structurally similar molecules.

Such a molecularly imprinted polymer could have several applications:

Selective Extraction: It could be used as a solid-phase extraction (SPE) sorbent to selectively isolate this compound from complex matrices, such as biological fluids or environmental samples.

Chromatographic Separation: The MIP could be used as a stationary phase in high-performance liquid chromatography (HPLC) for the chiral or achiral separation of the compound and its metabolites.

Sensing: The polymer could be incorporated into a sensor for the specific detection of this compound.

The development of MIPs for this compound would be a valuable tool for future pharmacokinetic studies, metabolite identification, and analytical detection methods.

Computational and Theoretical Investigations of 1 2 Quinoxalinyl 1,2,3,4 Butanetetrol

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is widely applied to quinoxaline (B1680401) derivatives to elucidate their binding modes and affinities with various biological targets, which is essential for rational drug design.

Detailed research findings from studies on various quinoxaline derivatives reveal common interaction patterns. For instance, docking studies on quinoxaline derivatives targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a key protein in cancer therapy, show that the quinoxaline nucleus often forms crucial hydrogen bonds with key amino acid residues in the hinge region of the ATP binding site, such as Cys919. nih.gov The substituents on the quinoxaline ring play a significant role in occupying hydrophobic pockets and forming additional interactions, which can enhance binding affinity. researchgate.netrsc.org For example, hydrophobic groups can interact with residues like VAL1092 and LEU1140, while other moieties can form hydrogen bonds with residues such as Glu-13 and Tyr-16. researchgate.netresearchgate.net Molecular docking has also been used to explore the binding of quinoxalines to targets like c-Met kinase and the main protease (Mpro) of SARS-CoV-2. researchgate.netresearchgate.net These studies consistently highlight the importance of the quinoxaline scaffold in establishing key interactions within the active sites of proteins. researchgate.netrsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like quinoxaline derivatives. These studies provide fundamental information about the molecule's electronic structure, charge distribution, and reactivity, which are critical for understanding its interaction with biological targets. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. beilstein-journals.org For quinoxaline derivatives, a smaller energy gap generally suggests higher reactivity. beilstein-journals.org The distribution of electron density, often visualized through electrostatic potential maps, helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential non-covalent interactions like hydrogen bonds with protein residues. rsc.org Studies on various 2-substituted quinoxalines have shown a correlation between their reduction potentials and electron affinity energies, confirming a common radical-based reduction mechanism. abechem.com These computational insights are invaluable for predicting how a molecule like 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol might behave electronically and interact at a molecular level.

Molecular Dynamics Simulations for Conformational Stability and Binding

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For quinoxaline derivatives, MD simulations are crucial for assessing the conformational stability of the ligand-protein complex predicted by molecular docking. nih.govnih.gov These simulations provide a dynamic view of the binding, helping to validate the docking poses and understand the stability of key interactions. rsc.org

In MD simulations of quinoxaline-protein complexes, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the system. A stable RMSD plot over the simulation period (e.g., 100 ns) suggests that the ligand remains securely bound in the active site. researchgate.netrsc.org Furthermore, MD simulations can reveal the persistence of specific hydrogen bonds and hydrophobic interactions throughout the simulation, confirming their importance for binding affinity. nih.gov Studies on quinoxaline peptides have also used these techniques to investigate conformational heterogeneity in solution, which can be influenced by factors like N-methylation and intramolecular hydrogen bonding. nih.gov For this compound, MD simulations would be essential to confirm the stability of its binding pose within a target protein and to understand its conformational flexibility. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neliti.com For quinoxaline derivatives, QSAR models are developed to predict their activity against various targets, such as cancer cell lines or specific enzymes, based on molecular descriptors. mdpi.comnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a series of quinoxaline compounds with known biological activities. neliti.comwalisongo.ac.id Statistical methods, such as multiple linear regression, are then used to build an equation that correlates these descriptors with the observed activity. nih.gov A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²), as determined through internal and external validation procedures. nih.govmdpi.com Such models provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity. mdpi.com For instance, QSAR studies on anticancer quinoxalines have highlighted the importance of specific substitutions on the quinoxaline ring for inhibitory capacity. mdpi.com These models serve as powerful tools for virtually screening new compounds and prioritizing the synthesis of the most promising candidates. neliti.com

In Silico Prediction of Biological Activities and ADMET Properties (Excluding Specific Toxicity Data)

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of drug candidates, providing an early assessment of a compound's pharmacokinetic profile. For quinoxaline derivatives, these predictions help to identify molecules with favorable drug-like properties. rsc.orgresearchgate.net

Computational tools can predict a range of ADMET properties. For example, predictions for various quinoxaline derivatives have assessed their potential for blood-brain barrier (BBB) penetration, with many showing low to medium diffusion levels, suggesting minimal CNS side effects. nih.gov Aqueous solubility is another critical parameter, with predictions for quinoxalines ranging from poor to good depending on their specific functional groups. nih.gov Other commonly predicted properties include human intestinal absorption, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes, which are crucial for metabolism. rsc.orgrsc.org Furthermore, in silico tools like SwissTargetPrediction can forecast the likely biological targets of a compound based on its structure, helping to identify potential mechanisms of action. researchgate.net These predictive models are essential for filtering compound libraries and optimizing lead structures to improve their pharmacokinetic profiles. ajol.info

Advanced Applications and Research Frontiers for 1 2 Quinoxalinyl 1,2,3,4 Butanetetrol

Role as a Building Block in Complex Molecular Synthesis

The structural features of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol make it a valuable building block in the synthesis of more complex molecules. The quinoxaline (B1680401) ring itself can be synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov The butanetetrol side chain offers multiple hydroxyl groups that can be selectively functionalized, allowing for the construction of intricate molecular architectures. wikipedia.org

The synthesis of various quinoxaline derivatives has been extensively explored, highlighting the adaptability of the quinoxaline core for creating diverse molecular structures. acs.orgudayton.edumdpi.comnih.gov The presence of the butanetetrol chain on the quinoxaline ring provides chiral centers, making it a useful synthon for asymmetric synthesis. This is particularly relevant in the development of molecules with specific stereochemistry, which is often crucial for their function.

Integration into Polymeric Formulations and Material Science Applications

The incorporation of quinoxaline derivatives into polymeric structures has led to the development of materials with enhanced thermal stability and tailored electronic properties. beilstein-journals.org While specific research on the polymerization of this compound is not extensively documented, the general principles of incorporating quinoxaline moieties into polymers are well-established. The butanetetrol side chain, with its multiple hydroxyl groups, could potentially serve as a site for polymerization, leading to polyesters or polyethers with a quinoxaline-containing backbone.

The inherent properties of the quinoxaline unit, such as its rigidity and electron-accepting nature, can impart desirable characteristics to the resulting polymer. frontiersin.org These polymers could find applications in areas requiring high-performance materials with good thermal and chemical stability.

Development of Fluorescent Probes and Imaging Agents

Quinoxaline derivatives are known for their fluorescent properties, which can be tuned by modifying their molecular structure. researchgate.netacs.orgrsc.orgnih.gov The electron-deficient nature of the quinoxaline ring, often combined with an electron-donating group, can lead to intramolecular charge transfer (ICT) characteristics, resulting in strong fluorescence. frontiersin.orgresearchgate.net

The butanetetrol substituent in this compound could influence the photophysical properties of the molecule. The hydroxyl groups can participate in hydrogen bonding with the surrounding medium, potentially leading to solvatochromism, where the fluorescence color changes with the polarity of the solvent. rsc.org This property is highly desirable for developing fluorescent probes that can sense the local environment, such as the polarity of a protein binding site. rsc.org Furthermore, quinoxaline-based polymer dots have been developed as ultrabright near-infrared fluorescent probes for in vivo biological imaging, showcasing the potential of this class of compounds in bio-imaging applications. acs.org

Exploration in Optoelectronic Materials and Devices

The unique electronic properties of quinoxaline derivatives make them highly attractive for applications in organic electronics. beilstein-journals.orgnih.govqmul.ac.uk Their ability to transport electrons, combined with their chemical and thermal stability, has led to their investigation in a variety of optoelectronic devices. researchgate.net

Electron-Transporting Materials

Quinoxaline derivatives are recognized as excellent electron-transporting materials (ETMs). beilstein-journals.orgnih.gov Their electron-deficient nature facilitates the acceptance and transport of electrons, a crucial function in many organic electronic devices. The performance of these materials can be fine-tuned by chemical modifications to the quinoxaline core. nih.gov While the direct application of this compound as an ETM has not been specifically detailed, the broader class of quinoxaline derivatives has shown significant promise in this area. beilstein-journals.orgnih.govqmul.ac.uk For instance, other small-molecule non-fullerene materials have been shown to be efficient ETMs in perovskite solar cells. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Quinoxaline derivatives have been extensively utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govqmul.ac.uk In OLEDs, they can function as electron-transporting layers, host materials for phosphorescent emitters, or even as the emissive material itself. google.comresearchgate.netresearchgate.net The high thermal stability and luminescence of certain quinoxaline derivatives contribute to the efficiency and longevity of OLED devices. google.com

In the realm of OSCs, quinoxaline-based materials have been employed as non-fullerene acceptors and as components in donor-acceptor type polymers. frontiersin.orgnih.gov Their strong electron-accepting ability and broad light absorption characteristics are beneficial for efficient charge generation and collection. nih.gov The development of simplified inverted polymer solar cells has been demonstrated using electron-transporting materials to modify the cathode interface. rsc.org

Photoinitiators in Polymerization

Quinoxaline derivatives have emerged as promising photoinitiators for polymerization reactions, particularly those initiated by visible light. mdpi.commdpi.comnih.govresearchgate.net They can act as the primary light absorber in two-component photoinitiating systems, where upon excitation, they interact with a co-initiator (an electron or hydrogen donor) to generate the free radicals that initiate polymerization. mdpi.comnih.gov

The key features of quinoxaline-based photoinitiators include their ability to absorb light in the near-UV and visible regions and to form long-lived excited states, which is crucial for efficient intermolecular electron transfer. mdpi.com Research has shown that the efficiency of these systems depends on both the structure of the quinoxaline derivative and the nature of the co-initiator. nih.gov Some systems have demonstrated polymerization rates comparable to commercial photoinitiators, even at very low concentrations. mdpi.com

Bioanalytical and Sensing Applications

There is a lack of specific research detailing the use of this compound in bioanalytical and sensing applications. While the development of molecularly imprinted polymers has been noted for compounds like fructosazine, which also contains a quinoxaline structure, specific studies employing this compound as a target for biosensors or analytical probes have not been identified.

Enzyme Activity Investigations

No dedicated studies on the interaction of this compound with specific enzymes have been found in the current body of scientific literature. The broader family of quinoxaline derivatives has been investigated for various enzyme inhibition activities, particularly in the context of anticancer and antimicrobial research. However, these general findings cannot be directly attributed to this compound without specific experimental evidence.

Metabolic Pathway Elucidation

Detailed metabolic studies to elucidate the specific pathways involving this compound are not presently available. As an intermediate related to the drug Carbadox, its metabolic fate would likely be considered in the context of the metabolism of the parent drug. However, independent studies on its absorption, distribution, metabolism, and excretion (ADME) profile are not documented.

Future Perspectives in Drug Discovery and Development

Given the current state of research, the future perspectives for this compound in drug discovery and development appear to be intrinsically linked to its role as a synthetic intermediate. Further research could potentially explore if the compound itself possesses any latent biological activity, as is sometimes the case with precursors or metabolites of known drugs. However, without foundational research into its bioactivity and mechanism of action, its direct potential as a future therapeutic agent remains speculative. The development of more sensitive analytical methods could also be a research direction, particularly for its detection as an impurity or metabolite related to Carbadox.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, general strategies for synthesizing quinoxaline derivatives can be adapted. For example:

- Stepwise functionalization : Start with quinoxaline derivatives (e.g., 2-hydroxyquinoxaline) and employ multi-step reactions to introduce the butanetetrol moiety. Reactions may include nucleophilic substitution, oxidation-reduction cycles, or esterification followed by hydrolysis .

- Purification : Use crystallization in solvents like ethyl acetate (as demonstrated for structurally similar quinoline derivatives) or column chromatography to isolate the compound .

- Validation : Confirm purity via high-performance liquid chromatography (HPLC) and melting point analysis .

Q. How can researchers characterize the physical and chemical properties of this compound?

Key analytical methods include:

- Spectroscopic techniques :

- IR spectroscopy : Identify functional groups (e.g., hydroxyl, quinoxaline rings) by comparing peaks to reference databases like the NIST Chemistry WebBook .

- NMR (¹H/¹³C) : Resolve structural ambiguities, such as stereochemistry of the butanetetrol chain, by analyzing coupling constants and splitting patterns .

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to confirm structural integrity .

- Thermal analysis : Assess stability via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can experimental designs be optimized to study the molecular interactions of this compound with imprinted polymers?

- Affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants between the compound and imprinted polymers (e.g., P-1 polymer mentioned in ). Vary polymer crosslinking density to assess selectivity .

- Competitive binding assays : Introduce structurally similar metabolites to evaluate specificity. Analyze data using Langmuir or Freundlich isotherm models to distinguish binding mechanisms .

- Environmental simulation : Replicate physiological conditions (pH, temperature) to study interaction robustness .

Q. What strategies are effective in resolving contradictions in reported data, such as conflicting affinity values or metabolic roles?

- Meta-analysis : Cross-reference data from diverse sources (e.g., NIST, ECHA) while prioritizing peer-reviewed studies over commercial catalogs. For example, confirm endogenous metabolite claims () against metabolic pathway databases .

- Reproducibility testing : Replicate experiments under controlled conditions (e.g., standardized solvent systems, purity thresholds >99%) to isolate variables .

- Advanced imaging : Employ microspectroscopic techniques (e.g., AFM-IR) to visualize molecular interactions on surfaces, as suggested in indoor surface chemistry research .

Q. How can researchers design experiments to explore the compound’s potential as a biochemical probe or sensor?

- Functionalization : Attach fluorophores or redox-active tags to the quinoxaline moiety for optical or electrochemical detection .

- Sensitivity testing : Use titration experiments in buffer systems to determine detection limits. Compare performance to established probes (e.g., NADH analogs) .

- Stability assays : Monitor probe integrity under UV light or oxidative conditions to assess practical applicability .

Data Reporting and Validation

Q. What are best practices for compiling and presenting experimental data on this compound?

- Tabular summaries : Include columns for synthesis yield, purity (HPLC%), spectral peaks (e.g., IR wavenumbers, NMR shifts), and binding constants (Ka/Kd). For example:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 182–187°C | DSC | |

| ¹H NMR (DMSO-d6) | δ 3.5–4.2 (m, 4H, OH) | 400 MHz NMR | |

| Binding Affinity (P-1) | Ka = 1.2 × 10⁴ M⁻¹ | SPR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。